Pyrrolidine-1-carboximidamide

Vue d'ensemble

Description

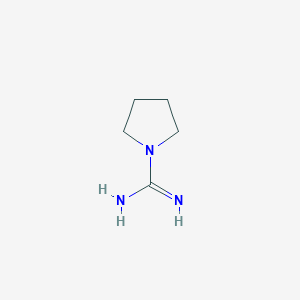

Pyrrolidine-1-carboximidamide is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique chemical properties and reactivity. Pyrrolidine derivatives are widely used in the development of pharmaceuticals, agrochemicals, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrrolidine-1-carboximidamide can be synthesized through various methods. One common approach involves the cyclization of γ-aminocarbonyl compounds. For instance, the cyclization of nitrogen-containing carbonyl compounds, such as 4-aminobutanal or 1-aminoalkan-4-ones, can lead to the formation of pyrrolidine derivatives . Another method involves the use of nitrogen-containing acetals and ketals as starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as boron trifluoride etherate, can facilitate the cyclization process .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrrolidine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while reduction can produce various reduced derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Pyrrolidine-1-carboximidamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for developing complex organic molecules. It is commonly used in:

- Synthesis of Pharmaceuticals : The compound is integral in creating drug candidates due to its bioactive properties.

- Production of Agrochemicals : It contributes to the formulation of pesticides and herbicides.

- Development of Ionic Liquids : Pyrrolidine derivatives are explored for their potential in synthesizing ionic liquids, which have applications in catalysis and separation processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has been studied for its efficacy against various bacterial strains, including Staphylococcus aureus. It demonstrates potential as an antibacterial agent with promising ligand efficiencies .

- Anticancer Effects : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, such as farnesyltransferase. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes.

- Enzyme Modulation : The compound can act as an inhibitor or activator of certain enzymes, influencing critical biochemical pathways. This property is essential for its potential therapeutic applications in treating diseases such as cancer and diabetes.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- A study published in ACS Omega highlighted the compound's role in fragment-based drug discovery against Staphylococcus aureus, demonstrating its potential as a lead compound for developing new antibacterial agents .

- Another research article explored the structure-activity relationship of guanidine-based inhibitors, revealing how modifications to the pyrrolidine ring could enhance binding affinities towards specific targets related to cancer treatment .

Mécanisme D'action

Pyrrolidine-1-carboximidamide can be compared with other similar compounds, such as:

- Pyrrolidine-2-one

- Pyrrolidine-2,5-diones

- Prolinol

Uniqueness: this compound is unique due to its specific structural features and reactivity. Unlike other pyrrolidine derivatives, it possesses a carboximidamide group, which imparts distinct chemical properties and potential biological activities .

Comparaison Avec Des Composés Similaires

- Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor in organic synthesis.

- Pyrrolidine-2,5-diones: Studied for their biological activities and potential therapeutic applications.

- Prolinol: Utilized in asymmetric synthesis and as a chiral auxiliary in organic chemistry .

Activité Biologique

Pyrrolidine-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

This compound interacts with various enzymes and proteins, influencing their activity and function. Notably, it can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways crucial for cellular processes.

Table 1: Interaction with Enzymes

| Enzyme/Protein | Activity Modulation | Reference |

|---|---|---|

| Sphingosine Kinase 1 (SphK1) | Inhibition observed | |

| Protein Kinase B (AKT) | Potential activator | |

| Cyclooxygenase (COX) | Inhibitory effects noted |

2. Cellular Effects

The compound exhibits notable effects on various cell types and processes, including:

- Cell Signaling : Alters signaling pathways that regulate gene expression and cellular metabolism.

- Gene Expression : Modifies the expression of genes involved in inflammation and cancer progression.

- Cell Viability : Influences cell survival rates under stress conditions.

Case Study: Anti-Cancer Properties

Research has demonstrated that this compound derivatives exhibit anti-cancer properties by inhibiting SphK1 activity, leading to reduced sphingosine-1-phosphate (S1P) levels in cancer cells. This reduction is associated with decreased proliferation and increased apoptosis in tumor cells, particularly in models of breast cancer and leukemia .

3. Molecular Mechanism

The molecular mechanism of action involves binding to specific targets within cells, leading to modulation of their activity. This compound may interact with the active sites of enzymes or receptors, altering their conformation and function.

Mechanistic Insights

- Inhibition of SphK1 : This enzyme catalyzes the conversion of sphingosine to S1P, a lipid mediator involved in various cellular functions. Inhibition leads to decreased S1P levels, affecting cell growth and inflammatory responses .

- Impact on Signaling Pathways : The compound can disrupt signaling pathways associated with cancer progression and inflammation by modulating the activity of kinases involved in these processes .

4. Therapeutic Applications

This compound has been explored for its potential therapeutic applications:

- Anticancer Therapy : Investigated for its ability to inhibit tumor growth through modulation of sphingolipid metabolism.

- Anti-inflammatory Agents : Potential use in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis .

- Neuroprotective Effects : Emerging research suggests possible applications in neurodegenerative diseases through modulation of sphingosine metabolism .

5. Conclusion

This compound is a promising compound with significant biological activity across various cellular processes. Its ability to modulate enzyme activity and influence cellular signaling pathways positions it as a potential candidate for therapeutic development in oncology and inflammatory diseases. Further research is warranted to fully elucidate its mechanisms and optimize its application in clinical settings.

Propriétés

IUPAC Name |

pyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGIRWPZTWLVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383243 | |

| Record name | Pyrrolidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13932-58-6 | |

| Record name | Pyrrolidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying pyrrolidine-1-carboximidamide in Pelargonium sidoides extract?

A: The identification of This compound as a novel constituent in Pelargonium sidoides extract EPs® 7630 [] contributes to the ongoing characterization of this complex botanical medicine. While the specific biological activity of this compound is not addressed in the study, its discovery highlights the potential for uncovering new bioactive molecules within this widely used extract. Further research is needed to determine its potential therapeutic properties and contribution to the overall efficacy of Pelargonium sidoides preparations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.